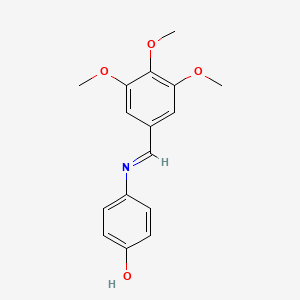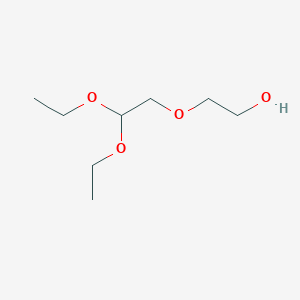
tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a dioxopiperidine ring. Its multifaceted nature makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of β-keto esters, which are selectively transesterified to form the desired compound . The reaction conditions often include the use of catalysts such as 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the transesterification process .
Industrial Production Methods: In industrial settings, the production of tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters, making the process more versatile and environmentally friendly compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-keto ester groups are particularly reactive and can be selectively transesterified over other esters .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases such as trimethylamine and catalysts like 4-DMAP. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures that facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, transesterification reactions typically yield esters with modified alkyl groups, while oxidation reactions may produce corresponding ketones or aldehydes .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its hydroxyphenyl group, in particular, is known to engage in hydrogen bonding and other interactions that can influence biological activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can target specific pathways or receptors .
Industry: In industrial applications, this compound is used as a stabilizer and antioxidant in various products. Its stability under different conditions makes it suitable for use in polymers, coatings, and other materials that require long-term durability .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in redox reactions, influencing the oxidative state of the surrounding environment . Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-Butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate include other β-keto esters and phenolic antioxidants. Examples include 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid and octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both a hydroxyphenyl group and a dioxopiperidine ring allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H19NO5 |
|---|---|
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
tert-butyl 3-(4-hydroxyphenyl)-2,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-16(2,3)22-15(21)17-13(19)9-8-12(14(17)20)10-4-6-11(18)7-5-10/h4-7,12,18H,8-9H2,1-3H3 |
Clé InChI |
SGLRLSGKDNONQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















